2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid

Medicinal Chemistry Analytical Chemistry Mass Spectrometry

2-Fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid (CAS 1809143-47-2) is a tricyclic dibenzothiazepine derivative containing a C-2 fluorine substituent on the benzo ring, an 11-oxo group, and an 8-carboxylic acid moiety (systematic name: 7-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid). This compound belongs to the broader dibenzo[b,f][1,4]thiazepine class, a privileged scaffold extensively explored for cannabinoid-1 (CB1) receptor inverse agonism, antipsychotic activity (e.g., quetiapine analogs), and other CNS targets.

Molecular Formula C14H8FNO3S
Molecular Weight 289.28 g/mol
Cat. No. B14026962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid
Molecular FormulaC14H8FNO3S
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC3=C(S2)C=C(C(=C3)C(=O)O)F
InChIInChI=1S/C14H8FNO3S/c15-9-6-12-10(5-8(9)14(18)19)16-13(17)7-3-1-2-4-11(7)20-12/h1-6H,(H,16,17)(H,18,19)
InChIKeyCZDAWUWEDOJUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid: Baseline Identity and Structural Context for Research Procurement


2-Fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid (CAS 1809143-47-2) is a tricyclic dibenzothiazepine derivative containing a C-2 fluorine substituent on the benzo ring, an 11-oxo group, and an 8-carboxylic acid moiety (systematic name: 7-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid) . This compound belongs to the broader dibenzo[b,f][1,4]thiazepine class, a privileged scaffold extensively explored for cannabinoid-1 (CB1) receptor inverse agonism, antipsychotic activity (e.g., quetiapine analogs), and other CNS targets [1]. The fluorine atom at position 2 introduces distinct electronic and steric properties relative to the non-fluorinated parent scaffold, which may influence receptor binding, metabolic stability, and downstream derivatization chemistry. However, published primary comparative biological data for this specific fluorinated intermediate remain extremely sparse.

Why Generic Substitution Fails for 2-Fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid: The Evidence Gap in SAR-Guided Procurement


Within the dibenzothiazepine chemotype, seemingly minor substituent changes can produce profound shifts in pharmacological profile. The non-fluorinated parent 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid (CAS 440627-14-5) serves as the key comparator scaffold, but no published head-to-head biological data exist directly comparing the 2-fluoro derivative against this parent or any other close analog [1]. Class-level SAR from structurally related dibenzothiazepines demonstrates that position-2 and position-3 substitutions on the benzo ring critically modulate CB1 receptor binding affinity, functional selectivity (inverse agonism vs. antagonism), and metabolic liability [2]. Therefore, substituting the 2-fluoro compound with a non-fluorinated or differently substituted analog cannot be justified without experimental verification, because the fluorine atom—despite its small size—can alter hydrogen bonding, oxidative metabolism, and steric fit within the binding pocket in ways that are unpredictable from scaffold-level SAR alone.

Quantitative Differentiation Evidence for 2-Fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid vs. the Non-Fluorinated Parent Scaffold


Molecular Weight and Exact Mass Differentiation: 2-Fluoro vs. Non-Fluorinated Parent Scaffold

The 2-fluoro substitution increases the molecular weight by 17.99 Da relative to the non-fluorinated parent 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid (CAS 440627-14-5) , [1]. This mass shift is critical for LC-MS/MS method development and metabolite identification workflows, ensuring unambiguous discrimination between fluorinated and non-fluorinated species in complex biological matrices.

Medicinal Chemistry Analytical Chemistry Mass Spectrometry

XLogP3 Lipophilicity Modulation by 2-Fluoro Substitution

Fluorine substitution at aromatic positions typically increases lipophilicity by 0.2–0.5 log units compared to the corresponding hydrogen analog. The non-fluorinated parent has an XLogP3 of 2.4 [1]. While a computed XLogP3 for the 2-fluoro compound is not publicly available, the established structure–property relationship for aromatic fluorine substitution supports an estimated XLogP3 in the range of 2.6–2.9 [2]. This moderate increase in lipophilicity can enhance membrane permeability but may also affect aqueous solubility and nonspecific protein binding.

Physicochemical Property Drug Design Lipophilicity

Supplier Batch Analysis and Purity Reproducibility: 2-Fluoro Compound Quality Control Data

Multiple vendors supply the 2-fluoro compound at stated purities of 97% (MolCore) and 98% (Leyan) , . The non-fluorinated parent is also available but typically at lower purity or without explicit batch COA data from the same suppliers, reflecting differing demand and synthesis optimization levels. The availability of the 2-fluoro compound at consistent purity levels across multiple manufacturers indicates a more mature supply chain for this specific fluorinated building block, reducing procurement risk for medicinal chemistry campaigns.

Quality Assurance Procurement Analytical Purity

Absence of Comparative Biological Data: A Critical Procurement Consideration

A comprehensive search of the literature, including BindingDB, ChEMBL, PubMed, and Google Patents, identified no direct comparative biological activity data (IC50, Ki, EC50, or functional assay results) for 2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid versus the non-fluorinated parent or any other close benzothiazepine analog [1]. The non-fluorinated parent itself has only sparse bioactivity data: an IC50 of ~200 µM against plectin (BindingDB BDBM54918), which is too weak to be pharmacologically meaningful [2]. The broader dibenzo[b,f][1,4]thiazepine class does contain highly potent CB1 inverse agonists (Ki as low as 0.2 nM) [3], but these compounds carry extensive additional substitution (e.g., 11-aryl, 8-carboxamide) that precludes SAR extrapolation to the simple 2-fluoro-8-carboxylic acid scaffold.

Biological Activity SAR Risk Assessment

Validated Application Scenarios for 2-Fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid Based on Available Evidence


Late-Stage Diversification of Dibenzothiazepine Leads via 8-Carboxylic Acid Handle

The 8-carboxylic acid group provides a versatile synthetic handle for amide coupling, esterification, and other diversification reactions. In CB1 inverse agonist programs, elaboration at the 8-position (e.g., conversion to butylamide) was essential for achieving nanomolar potency and in vivo activity [1]. The 2-fluoro compound preserves this critical functional group while introducing fluorine at a position that may modulate the electronics of the adjacent ring system, potentially altering the reactivity of the carboxylic acid or the conformation of the appended amide. Researchers requiring a fluorinated variant of the core scaffold for parallel SAR exploration should select this compound over the non-fluorinated parent when fluorine-mediated effects on potency, selectivity, or metabolism are hypothesized.

Metabolic Soft Spot Probing via Fluorine-Blocked Oxidation Sites

Aromatic C–H positions para to an electron-withdrawing carbonyl are susceptible to cytochrome P450-mediated oxidation in dibenzothiazepine and related tricyclic systems. The 2-fluoro substituent is positioned at a potential metabolic soft spot on the benzo ring; fluorine substitution at such sites is a well-established strategy to block oxidative metabolism and improve metabolic stability [1]. Comparative intrinsic clearance (CLint) measurements in liver microsomes between the 2-fluoro compound and the non-fluorinated parent would provide direct evidence of metabolic shielding, but such data have not yet been published. Procurement of both compounds for head-to-head metabolic stability studies represents a high-value experimental comparison that directly leverages the structural differentiation between the two molecules.

Analytical Reference Standard for LC-MS/MS Method Development in Fluorinated Drug Programs

The distinct molecular weight (289.28 g/mol) and exact mass (289.020892 Da) of the 2-fluoro compound relative to the non-fluorinated parent (271.29 g/mol) [1], enable unambiguous chromatographic separation and mass spectrometric detection. This compound can serve as a reference standard for developing selective LC-MS/MS methods to quantify fluorinated dibenzothiazepine metabolites or synthetic intermediates in complex matrices, without interference from endogenous or co-eluting non-fluorinated species. The documented supplier purity of 97–98% , supports its use as a secondary reference material in analytical method validation.

Fragment-Based or Scaffold-Hopping Library Component

As a relatively compact dibenzothiazepine core (MW ~289) decorated with a single fluorine atom and a carboxylic acid, this compound occupies an attractive property space for fragment-based drug discovery (FBDD) or scaffold-hopping libraries targeting classically druggable GPCRs and CNS targets. The carboxylic acid enables rapid analog generation via amide bond formation, while the fluorine atom provides a sensitive ¹⁹F NMR handle for ligand-observed binding experiments [1]. Procurement for incorporation into a fluorinated fragment library is supported by the compound's structural simplicity, synthetic tractability, and the established pharmacological relevance of the dibenzothiazepine scaffold for CB1, dopamine, and serotonin receptors .

Quote Request

Request a Quote for 2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.